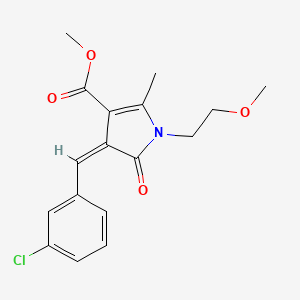![molecular formula C22H27NO2 B4537216 1-(3-{[4-benzyl-4-(hydroxymethyl)-1-piperidinyl]methyl}phenyl)ethanone](/img/structure/B4537216.png)
1-(3-{[4-benzyl-4-(hydroxymethyl)-1-piperidinyl]methyl}phenyl)ethanone
Übersicht
Beschreibung
1-(3-{[4-benzyl-4-(hydroxymethyl)-1-piperidinyl]methyl}phenyl)ethanone, also known as WIN 55,212-2, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It was first synthesized in the early 1990s and has since been used in numerous scientific studies to investigate its mechanism of action and potential therapeutic benefits.
Wirkmechanismus
1-(3-{[4-benzyl-4-(hydroxymethyl)-1-piperidinyl]methyl}phenyl)ethanone 55,212-2 acts on the endocannabinoid system, which is a complex system of receptors and endogenous ligands that regulate various physiological processes, including pain, inflammation, and immune function. Specifically, it binds to both CB1 and CB2 receptors, which are located throughout the body and brain, and activates them, leading to a range of physiological effects.
Biochemical and Physiological Effects:
1-(3-{[4-benzyl-4-(hydroxymethyl)-1-piperidinyl]methyl}phenyl)ethanone 55,212-2 has been shown to have a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, anti-tumor effects, and neuroprotective effects. It has also been shown to modulate neurotransmitter release, including dopamine, serotonin, and gamma-aminobutyric acid (GABA), which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-{[4-benzyl-4-(hydroxymethyl)-1-piperidinyl]methyl}phenyl)ethanone 55,212-2 in lab experiments is that it is a well-characterized compound with a known mechanism of action, which makes it easier to design and interpret experiments. However, one limitation is that it can be difficult to control for the effects of the compound on other systems, such as the immune system, which may complicate interpretation of results.
Zukünftige Richtungen
There are several potential future directions for research on 1-(3-{[4-benzyl-4-(hydroxymethyl)-1-piperidinyl]methyl}phenyl)ethanone 55,212-2, including:
1. Investigating its potential therapeutic applications in other medical conditions, such as epilepsy and autoimmune disorders.
2. Developing more selective and potent compounds that target specific receptors in the endocannabinoid system.
3. Investigating the potential for combination therapies with other drugs to enhance its therapeutic effects.
4. Investigating the potential for using 1-(3-{[4-benzyl-4-(hydroxymethyl)-1-piperidinyl]methyl}phenyl)ethanone 55,212-2 as a tool to study the endocannabinoid system and its role in various physiological processes.
Wissenschaftliche Forschungsanwendungen
1-(3-{[4-benzyl-4-(hydroxymethyl)-1-piperidinyl]methyl}phenyl)ethanone 55,212-2 has been extensively studied for its potential therapeutic applications in a variety of medical conditions, including pain management, neurological disorders, and cancer. In preclinical studies, it has been shown to have analgesic, anti-inflammatory, anti-tumor, and neuroprotective effects.
Eigenschaften
IUPAC Name |
1-[3-[[4-benzyl-4-(hydroxymethyl)piperidin-1-yl]methyl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2/c1-18(25)21-9-5-8-20(14-21)16-23-12-10-22(17-24,11-13-23)15-19-6-3-2-4-7-19/h2-9,14,24H,10-13,15-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDKZFNAKBQPEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)CN2CCC(CC2)(CC3=CC=CC=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-{[4-Benzyl-4-(hydroxymethyl)piperidin-1-yl]methyl}phenyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



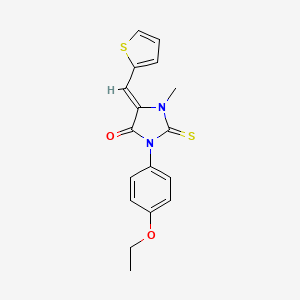
![2-cyano-N-(4-isopropylphenyl)-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4537149.png)
![6-methoxy-1'-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4537164.png)
![3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(3-methoxyphenyl)acrylamide](/img/structure/B4537197.png)
![5-chloro-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-2-thiophenesulfonamide](/img/structure/B4537203.png)
![N-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-hydroxy-3-methoxybenzamide](/img/structure/B4537208.png)
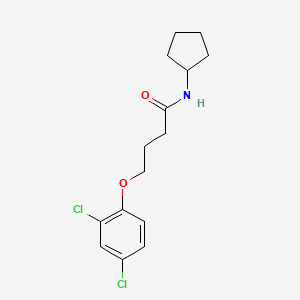
![3-nitro-N-[2-(2-propylphenoxy)ethyl]benzamide](/img/structure/B4537222.png)
![3,4-dichloro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4537227.png)
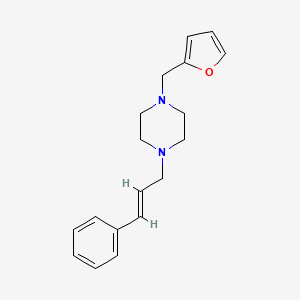
![5-[(2,4-dichlorophenoxy)methyl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methyl-2-furamide](/img/structure/B4537237.png)
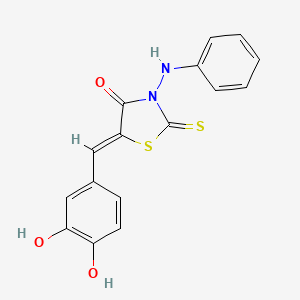
![7-chloro-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-2-(4-methoxyphenyl)-8-methylquinoline](/img/structure/B4537240.png)
